- Efficient access to novel mono- and disubstituted pyrido[3,2-d]pyrimidines, Synlett, 2006, (12), 1938-1942
Cas no 915302-21-5 (Pyrido[3,2-d]pyrimidine, 2-chloro-)
915302-21-5 structure
Product Name:Pyrido[3,2-d]pyrimidine, 2-chloro-
CAS-Nr.:915302-21-5
MF:C7H4ClN3
MW:165.579759597778
MDL:MFCD13189444
CID:4311728
PubChem ID:11958054
Update Time:2024-10-26
Pyrido[3,2-d]pyrimidine, 2-chloro- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pyrido[3,2-d]pyrimidine, 2-chloro-
- 2-Chloro-pyrido[3,2-d]pyrimidine
- 2-Chloropyrido[3,2-d]pyrimidine (ACI)
- MFCD13189444
- 2-Chloropyrido[3,2-d]pyrimidine
- SY358399
- PB28512
- 2-Chloro-pyrido[3,2-d]pyrimidine-C12288
- E76687
- BS-51072
- 915302-21-5
- LEIGIRAWJADGAI-UHFFFAOYSA-N
- SCHEMBL2269742
- chloropyridopyrimidine
- CS-0187912
-
- MDL: MFCD13189444
- Inchi: 1S/C7H4ClN3/c8-7-10-4-6-5(11-7)2-1-3-9-6/h1-4H
- InChI-Schlüssel: LEIGIRAWJADGAI-UHFFFAOYSA-N
- Lächelt: ClC1N=C2C(N=CC=C2)=CN=1
Berechnete Eigenschaften
- Genaue Masse: 165.0093748g/mol
- Monoisotopenmasse: 165.0093748g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 142
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topologische Polaroberfläche: 38.7Ų
Experimentelle Eigenschaften
- Dichte: 1.4±0.1 g/cm3
- Schmelzpunkt: Not available
- Siedepunkt: Not available
- Flammpunkt: Not available
- Dampfdruck: Not available
Pyrido[3,2-d]pyrimidine, 2-chloro- Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
-
Warnhinweis:
P264Nach der Behandlung gründlich reinigen
P280Schutzhandschuhe tragen/Schutzkleidung tragen/Schutzbrille tragen/Schutzmaske tragen
P305Wenn es in die Augen gelangt
P351Einige Minuten lang sorgfältig mit Wasser abspülen
P338Kontaktlinse entfernen (falls vorhanden) und einfach zu bedienen, spülen
P337Wenn die Augenreizung anhält
P313Ärztliche Beratung/Pflege einholen - Sicherheitshinweise: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pyrido[3,2-d]pyrimidine, 2-chloro- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 122845-1g |
2-Chloro-pyrido[3,2-d]pyrimidine, 95+% |
915302-21-5 | 95+% | 1g |
$2492.00 | 2023-09-06 | |
| Chemenu | CM529349-50mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 50mg |
$82 | 2024-07-20 | |
| Chemenu | CM529349-100mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 100mg |
$155 | 2024-07-20 | |
| Chemenu | CM529349-250mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 250mg |
$356 | 2024-07-20 | |
| Chemenu | CM529349-1g |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 1g |
$1069 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1106690-1g |
2-chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 95% | 1g |
$1500 | 2024-07-23 | |
| Ambeed | A787023-25mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 25mg |
$67.0 | 2024-08-02 | |
| Ambeed | A787023-50mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 50mg |
$81.0 | 2024-08-02 | |
| Ambeed | A787023-100mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 100mg |
$98.0 | 2024-08-02 | |
| Ambeed | A787023-250mg |
2-Chloropyrido[3,2-d]pyrimidine |
915302-21-5 | 97% | 250mg |
$239.0 | 2024-08-02 |
Pyrido[3,2-d]pyrimidine, 2-chloro- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium fluoride Solvents: Water ; rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium fluoride Solvents: Water ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Efficient synthesis of 2-substituted pyrido[3,2-d]pyrimidines involving SNAr and palladium-catalyzed cross-coupling reactions, Synthesis, 2009, (14), 2379-2384
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Toluene ; 24 h, reflux
2.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
3.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 4 h, reflux
4.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 100 °C
2.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
3.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 4 h, reflux
4.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 100 °C
Referenz
- New synthesis method and reactivity of 2,4-dichloro- and 4-chloropyrido[3,2-d]pyrimidines, Studii si Cercetari Stiintifice: Chimie si Inginerie Chimica, 2006, 7(1), 55-58
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Phosphorus pentachloride Solvents: Phosphorus oxychloride ; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
2.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
2.3 Reagents: Potassium fluoride Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
2.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
2.3 Reagents: Potassium fluoride Solvents: Water ; rt
Referenz
- Efficient access to novel mono- and disubstituted pyrido[3,2-d]pyrimidines, Synlett, 2006, (12), 1938-1942
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
2.1 Reagents: Phosphorus pentachloride Solvents: Phosphorus oxychloride ; 4 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt
3.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
3.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
3.3 Reagents: Potassium fluoride Solvents: Water ; rt
2.1 Reagents: Phosphorus pentachloride Solvents: Phosphorus oxychloride ; 4 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt
3.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
3.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
3.3 Reagents: Potassium fluoride Solvents: Water ; rt
Referenz
- Efficient access to novel mono- and disubstituted pyrido[3,2-d]pyrimidines, Synlett, 2006, (12), 1938-1942
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
2.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 4 h, reflux
3.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 100 °C
2.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 4 h, reflux
3.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 100 °C
Referenz
- New synthesis method and reactivity of 2,4-dichloro- and 4-chloropyrido[3,2-d]pyrimidines, Studii si Cercetari Stiintifice: Chimie si Inginerie Chimica, 2006, 7(1), 55-58
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt → -10 °C
1.2 Reagents: Ethyl chloroformate ; 1.5 h, -10 °C
1.3 Reagents: Sodium azide Solvents: Water ; 1.5 h, 0 °C
1.4 Solvents: Toluene ; 2 h, reflux; reflux → rt
1.5 Solvents: Pyridine ; 24 h, reflux
2.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
3.1 Reagents: Phosphorus pentachloride Solvents: Phosphorus oxychloride ; 4 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt
4.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
4.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
4.3 Reagents: Potassium fluoride Solvents: Water ; rt
1.2 Reagents: Ethyl chloroformate ; 1.5 h, -10 °C
1.3 Reagents: Sodium azide Solvents: Water ; 1.5 h, 0 °C
1.4 Solvents: Toluene ; 2 h, reflux; reflux → rt
1.5 Solvents: Pyridine ; 24 h, reflux
2.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
3.1 Reagents: Phosphorus pentachloride Solvents: Phosphorus oxychloride ; 4 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt
4.1 Reagents: Tributylstannane Solvents: Toluene ; 30 min, rt
4.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 1 h, 100 °C; 100 °C → rt
4.3 Reagents: Potassium fluoride Solvents: Water ; rt
Referenz
- Efficient access to novel mono- and disubstituted pyrido[3,2-d]pyrimidines, Synlett, 2006, (12), 1938-1942
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Ethyl chloroformate ; 1.5 h, -10 °C
1.2 Reagents: Sodium azide Solvents: Water ; 1.5 h, -10 °C → 0 °C
1.3 Solvents: Toluene ; 2 h, reflux
2.1 Reagents: Pyridine Solvents: Toluene ; 24 h, reflux
3.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
4.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 4 h, reflux
5.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 100 °C
1.2 Reagents: Sodium azide Solvents: Water ; 1.5 h, -10 °C → 0 °C
1.3 Solvents: Toluene ; 2 h, reflux
2.1 Reagents: Pyridine Solvents: Toluene ; 24 h, reflux
3.1 Reagents: Aluminum chloride Solvents: Anisole ; 2 h, rt
4.1 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 4 h, reflux
5.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 100 °C
Referenz
- New synthesis method and reactivity of 2,4-dichloro- and 4-chloropyrido[3,2-d]pyrimidines, Studii si Cercetari Stiintifice: Chimie si Inginerie Chimica, 2006, 7(1), 55-58
Pyrido[3,2-d]pyrimidine, 2-chloro- Raw materials
- (4-methoxyphenyl)methanamine
- 2,4-Dichloropyrido[3,2-D]pyrimidine
- 3-(4-methoxyphenyl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione
- 2-(methoxycarbonyl)pyridine-3-carboxylic acid
- 3-isocyanato-2-Pyridinecarboxylic acid methyl ester
- 1H-pyrido[3,2-d]pyrimidine-2,4-dione
Pyrido[3,2-d]pyrimidine, 2-chloro- Preparation Products
Pyrido[3,2-d]pyrimidine, 2-chloro- Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:915302-21-5)Pyrido[3,2-d]pyrimidine, 2-chloro-
Bestellnummer:A1063500
Bestandsstatus:in Stock
Menge:250mg/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 18:27
Preis ($):215.0/615.0
Email:sales@amadischem.com
Pyrido[3,2-d]pyrimidine, 2-chloro- Verwandte Literatur
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:915302-21-5)Pyrido[3,2-d]pyrimidine, 2-chloro-
Reinheit:99%/99%
Menge:250mg/1g
Preis ($):215.0/615.0